Cys(Npys)-(D-Arg)9
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Overview
Description
Cys(Npys)-(D-Arg)9 is a synthetic peptide compound that features a cysteine residue protected by a nitropyridylsulfenyl (Npys) group and nine D-arginine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cys(Npys)-(D-Arg)9 typically involves solid-phase peptide synthesis (SPPS) techniques. The cysteine residue is protected with the nitropyridylsulfenyl group to prevent unwanted side reactions during the synthesis process. The D-arginine residues are sequentially added to the growing peptide chain using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The final product is obtained by cleaving the peptide from the resin and removing the protecting groups under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves careful control of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cys(Npys)-(D-Arg)9 can undergo various chemical reactions, including:
Oxidation: The cysteine thiol group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Npys protecting group can be removed under specific conditions to expose the cysteine thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: The Npys group can be removed using mild reducing agents or nucleophiles.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Exposure of the cysteine thiol group for further functionalization.
Scientific Research Applications
Cys(Npys)-(D-Arg)9 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of antimicrobial peptides.
Industry: Utilized in the development of novel biomaterials and as a tool for bioconjugation
Mechanism of Action
The mechanism of action of Cys(Npys)-(D-Arg)9 involves the interaction of the cysteine thiol group with target molecules. The Npys group protects the thiol during synthesis and can be removed to expose the reactive thiol group. The D-arginine residues enhance the compound’s solubility and facilitate its interaction with negatively charged biomolecules. The peptide can form disulfide bonds with target proteins, leading to various biological effects .
Comparison with Similar Compounds
Cys(Npys)-(D-Arg)9 can be compared with other cysteine-containing peptides and arginine-rich peptides:
Cys(Acm)-(D-Arg)9: Similar structure but with an acetamidomethyl (Acm) protecting group instead of Npys.
Cys(Mmt)-(D-Arg)9: Uses a monomethoxytrityl (Mmt) protecting group.
Cys(Trt)-(D-Arg)9: Features a trityl (Trt) protecting group
Each of these compounds has unique properties and applications, with this compound being particularly notable for its stability and ease of deprotection .
Properties
Molecular Formula |
C62H118N40O12S2 |
---|---|
Molecular Weight |
1680.0 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide |
InChI |
InChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+/m0/s1 |
InChI Key |
IJZUWTDQAPPMMA-WQTHLOBKSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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